3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline
CAS No.: 1204812-16-7
Cat. No.: VC0176760
Molecular Formula: C10H4BrClF3NO
Molecular Weight: 326.497
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1204812-16-7 |
|---|---|
| Molecular Formula | C10H4BrClF3NO |
| Molecular Weight | 326.497 |
| IUPAC Name | 3-bromo-4-chloro-8-(trifluoromethoxy)quinoline |
| Standard InChI | InChI=1S/C10H4BrClF3NO/c11-6-4-16-9-5(8(6)12)2-1-3-7(9)17-10(13,14)15/h1-4H |
| Standard InChI Key | STJMYTWBYFSXSM-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)Br)Cl |
Introduction
Chemical Structure and Properties
3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline belongs to the quinoline family, featuring a bicyclic structure with a benzene ring fused to a pyridine ring. The compound's distinguishing characteristic is its three key substituents: a bromine atom at position 3, a chlorine atom at position 4, and a trifluoromethoxy group at position 8.
Molecular Information
The trifluoromethoxy group (-OCF3) distinguishes this compound from similar molecules that contain trifluoromethyl (-CF3) groups, potentially affecting its chemical reactivity and biological properties. The trifluoromethoxy group typically exhibits greater electron-withdrawing effects and different spatial arrangements compared to trifluoromethyl groups.
Structural Features
The presence of three electron-withdrawing groups makes this molecule electronically distinct. The halogen substituents (Br and Cl) reduce electron density in the aromatic system, while the trifluoromethoxy group contributes to both electronic and steric effects. These features collectively influence:
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Reactivity patterns, particularly in electrophilic and nucleophilic substitution reactions
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Intermolecular interactions, including hydrogen bonding and π-stacking capabilities
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Metabolic stability, which is typically enhanced by halogenation and fluorination
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Lipophilicity, which affects membrane permeability and bioavailability
| Method | Reaction Conditions | Advantages | Challenges |
|---|---|---|---|
| Direct Bromination | NBS, acidic conditions, 0-25°C | Straightforward procedure | May require optimization for regioselectivity |
| Cycloaddition | N-aryliminium ion + 1-bromoalkynes | Highly regioselective | Requires specialized precursors |
| Halogen Exchange | From iodo or lithiated intermediates | Versatile for various substrates | Multi-step process |
Sequential Functionalization
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on comparable halogenated quinolines, the predicted NMR characteristics of 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline would include:
¹H NMR
| Position | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-2 | 8.8-9.0 | s | Deshielded by adjacent nitrogen and bromine |
| H-5 | 7.8-8.0 | d | Coupling with H-6 |
| H-6 | 7.6-7.8 | t | Coupling with H-5 and H-7 |
| H-7 | 7.9-8.1 | d | Influenced by trifluoromethoxy group |
¹³C NMR
Key carbon signals would likely appear at:
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C-3 (with Br): 110-115 ppm
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C-4 (with Cl): 140-145 ppm
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C-8 (with OCF3): 145-150 ppm
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OCF3 carbon: 120-125 ppm (quartet due to C-F coupling)
¹⁹F NMR
The trifluoromethoxy group would exhibit a characteristic signal at approximately -55 to -60 ppm as a singlet.
Mass Spectrometry
The mass spectral profile would likely show:
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Molecular ion peaks reflecting the isotopic patterns of bromine and chlorine
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Fragment ions corresponding to the loss of halogen atoms
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A distinctive fragmentation pattern for the trifluoromethoxy group
Biological Activity and Applications
Predicted Antimicrobial Activity
Halogenated quinolines have demonstrated significant antimicrobial properties across numerous studies. The presence of both bromine and chlorine, alongside the trifluoromethoxy group in 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline, suggests potential effectiveness against various microbial pathogens.
Structure-Activity Relationships
The unique positioning of substituents in 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline may confer distinct biological properties:
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The bromine at position 3 likely enhances reactivity and binding to target proteins
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The chlorine at position 4 potentially contributes to metabolic stability and target selectivity
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The trifluoromethoxy group at position 8 would significantly increase lipophilicity and potentially improve membrane permeability
Compared to compounds with trifluoromethyl groups, the trifluoromethoxy moiety introduces different electronic and steric effects that could substantially alter biological activity profiles.
Comparative Analysis with Similar Compounds
Structural Analogues
The table below compares 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline with structurally related compounds:
Electronic and Steric Effects
The electronic differences between trifluoromethyl and trifluoromethoxy groups are significant:
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The trifluoromethoxy group is more electron-withdrawing due to the oxygen atom
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The OCF₃ group adopts a different spatial arrangement compared to CF₃
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The oxygen in OCF₃ introduces potential for additional interactions with biological targets
These differences could substantially alter the compound's chemical reactivity, metabolic stability, and binding affinity to biological targets compared to its trifluoromethyl analogues.
Analytical Methods and Characterization
Chromatographic Analysis
For purification and analysis of 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline, the following chromatographic methods would be applicable:
| Method | Conditions | Application |
|---|---|---|
| HPLC | C18 column, methanol/water mobile phase | Purity determination, separation from synthetic impurities |
| TLC | Silica gel, hexane/ethyl acetate (4:1) | Reaction monitoring, initial purification |
| GC-MS | DB-5 column, temperature gradient | Structural confirmation, mass analysis |
Crystallographic Analysis
X-ray crystallography would provide definitive confirmation of the three-dimensional structure, including:
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Bond lengths and angles, particularly around the substituted positions
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Molecular packing and intermolecular interactions
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Confirmation of regioselective substitution patterns
Thermal Analysis
| Property | Expected Range | Significance |
|---|---|---|
| Melting Point | 85-95°C (estimated) | Purity indicator, phase transition temperature |
| Thermal Stability | Stable to ~200°C | Important for processing and storage conditions |
| Decomposition Temperature | >250°C | Critical for determining upper temperature limits |
Future Research Directions
Synthetic Optimization
Further research could focus on developing efficient, scalable synthetic routes to 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline, with emphasis on:
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Regioselective methodologies for introducing the trifluoromethoxy group
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One-pot multi-functionalization approaches
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Green chemistry alternatives to traditional halogenation procedures
Biological Screening
Comprehensive biological evaluation would be valuable to determine:
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Antimicrobial spectrum against Gram-positive and Gram-negative bacteria
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Activity against drug-resistant tuberculosis strains
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Antifungal and antiparasitic potential
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Cytotoxicity profiles and mechanism of action studies
Structure-Property Relationship Studies
Systematic investigation of how structural modifications affect physical, chemical, and biological properties would enhance understanding of this compound class and guide future drug development efforts.
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